Product packaging for 4-(4-Ethoxyphenyl)-2-methylbutanal(Cat. No.:CAS No. 203640-38-4)

4-(4-Ethoxyphenyl)-2-methylbutanal

Cat. No.: B12578707
CAS No.: 203640-38-4
M. Wt: 206.28 g/mol
InChI Key: SANFDYKKEKXTTR-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-methylbutanal is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a benzene ring substituted with an ethoxy group at the para position, linked to a 2-methylbutanal chain. This structure classifies it as a substituted butanal, a valuable scaffold in organic synthesis and chemical research . Supplied as a high-purity material for research and development purposes, its physical properties include a predicted density of approximately 0.982 g/cm³ and a predicted boiling point of 315.5°C at 760 mmHg . The compound's structure, featuring an aldehyde functional group, makes it a potential intermediate for the synthesis of more complex molecules, such as alcohols (e.g., via reduction to 2-(4-ethoxyphenyl)-2-methylpropanol) or carboxylic acid derivatives . Researchers may explore its utility in various fields, including materials science, as a building block for ligands in organometallic chemistry, or in the development of novel pharmaceutical intermediates . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B12578707 4-(4-Ethoxyphenyl)-2-methylbutanal CAS No. 203640-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203640-38-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-2-methylbutanal

InChI

InChI=1S/C13H18O2/c1-3-15-13-8-6-12(7-9-13)5-4-11(2)10-14/h6-11H,3-5H2,1-2H3

InChI Key

SANFDYKKEKXTTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(C)C=O

Origin of Product

United States

Methodologies for the Chemical Synthesis of 4 4 Ethoxyphenyl 2 Methylbutanal

Retrosynthetic Analysis and Strategic Disconnections for 4-(4-Ethoxyphenyl)-2-methylbutanal

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. ewadirect.com The primary disconnections for this compound are centered on the formation of the carbon-carbon bonds and the introduction of the key functional groups.

Carbonyl Group Introduction Strategies in Alkyl Chains

The aldehyde functional group in this compound is a key target for retrosynthetic disconnection. Several strategies exist for the introduction of a carbonyl group into an alkyl chain. ontosight.aipatsnap.comwikipedia.org One common approach is the oxidation of a primary alcohol. This disconnection leads to the precursor alcohol, 4-(4-ethoxyphenyl)-2-methylbutan-1-ol.

Another strategy involves the reduction of a carboxylic acid derivative, such as an ester or an acyl chloride. ncert.nic.in For instance, the target aldehyde could be derived from the corresponding ester, methyl 4-(4-ethoxyphenyl)-2-methylbutanoate, via reduction with a reagent like diisobutylaluminium hydride (DIBAL-H). ncert.nic.in The Stephen reaction, which involves the reduction of a nitrile to an imine followed by hydrolysis, also presents a viable pathway to the aldehyde. ncert.nic.inscribd.com Similarly, the Rosenmund reduction of an acyl chloride can yield the desired aldehyde. ncert.nic.inscribd.com

Alkyl Chain Elongation and Branching Methodologies at the Alpha Position

The methyl group at the α-position of the butanal chain is a significant structural feature. Its introduction can be achieved through the alkylation of an enolate or its equivalent. youtube.comyoutube.comlibretexts.org A key retrosynthetic step, therefore, involves the disconnection of the Cα-methyl bond. This leads to a precursor without the methyl group, such as 4-(4-ethoxyphenyl)butanal. The synthesis would then involve the formation of an enolate from this precursor, followed by reaction with a methylating agent like methyl iodide. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) is often employed to ensure complete and regioselective enolate formation. youtube.comox.ac.uk

Alternatively, modern enantioselective α-alkylation methods using organocatalysis in combination with photoredox catalysis could be considered for a stereocontrolled synthesis, should a specific enantiomer of the target molecule be desired. nih.gov

Aromatic Ether Formation Protocols in the Para-Ethoxyphenyl Moiety

The para-ethoxyphenyl group can be disconnected at the ether linkage. The Williamson ether synthesis is a classical and effective method for the formation of such an ether. weebly.com This retrosynthetic step breaks down the p-ethoxyphenyl group into a phenoxide and an ethyl halide. The precursor would be a p-hydroxyphenyl derivative, which would be deprotonated with a base to form the corresponding phenoxide, followed by reaction with an ethyl halide like ethyl bromide or ethyl iodide.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic pathways can be devised to construct this compound.

Convergent and Linear Synthesis Pathways for Target Molecule Assembly

A linear synthesis involves the sequential modification of a starting material until the final product is obtained. chemistnotes.comnumberanalytics.com A possible linear route to this compound could start from 4-ethoxyacetophenone.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined at a later stage. chemistnotes.comscholarsresearchlibrary.comfiveable.me This approach is often more efficient for complex molecules as it allows for the parallel construction of key intermediates. chemistnotes.comuniurb.it For this compound, a convergent approach could involve the separate synthesis of a p-ethoxyphenyl-containing fragment and a fragment containing the methylbutanal moiety, followed by their coupling.

Table 1: Comparison of Linear and Convergent Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction from a single starting material. chemistnotes.comnumberanalytics.comSimpler to plan for less complex molecules. fiveable.meOverall yield can be low for long sequences. uniurb.it
Convergent Synthesis Independent synthesis of fragments followed by coupling. scholarsresearchlibrary.comfiveable.meHigher overall yield, more efficient. chemistnotes.comuniurb.itRequires more complex planning and fragment compatibility.

Application of Named Reactions in the Construction of this compound

Several named reactions can be strategically employed in the synthesis of this compound.

Grignard Reaction: A Grignard reagent, such as 4-ethoxyphenylmagnesium bromide, could be reacted with an appropriate electrophile, like an epoxide or an α,β-unsaturated aldehyde, to form a key carbon-carbon bond. uop.edu.pk

Wittig Reaction: To construct the alkene precursor for a subsequent reduction, a Wittig reaction between a phosphonium (B103445) ylide derived from an ethyl or propyl halide and a suitable aldehyde or ketone could be employed. ox.ac.uk

Friedel-Crafts Acylation: This reaction can be used to introduce an acyl group onto the aromatic ring, which can then be further manipulated. For example, Friedel-Crafts acylation of ethoxybenzene with an appropriate acyl chloride could be a starting point. ncert.nic.inweebly.com

Aldol (B89426) Condensation: A crossed aldol condensation between an enolizable aldehyde or ketone and a non-enolizable aldehyde could be used to build the carbon skeleton. ncert.nic.inscribd.com For instance, the enolate of propanal could be reacted with 4-ethoxybenzaldehyde.

Claisen-Schmidt Condensation: This is a specific type of aldol condensation between an aromatic aldehyde and an aliphatic ketone or aldehyde, which could be used to form a chalcone-like intermediate that can be further modified. nih.gov

Table 2: Potential Named Reactions in the Synthesis

Named ReactionDescriptionPotential Application
Grignard Reaction Forms carbon-carbon bonds by reacting an organomagnesium compound with an electrophile. uop.edu.pkCoupling of the aromatic and aliphatic fragments.
Wittig Reaction Converts a ketone or aldehyde to an alkene using a phosphonium ylide. ox.ac.ukFormation of an alkene for subsequent reduction.
Friedel-Crafts Acylation Introduces an acyl group to an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. ncert.nic.inweebly.comInitial functionalization of the ethoxybenzene ring.
Aldol Condensation A reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. ncert.nic.inscribd.comBuilding the carbon backbone of the molecule.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The drive towards sustainability in the chemical industry, particularly for fine chemicals and fragrance compounds, has led to the development of synthetic pathways that are both efficient and environmentally benign. premiumbeautynews.comperfumerflavorist.com The synthesis of this compound can be theoretically approached through various green methodologies that prioritize waste reduction, energy efficiency, and the use of renewable resources. symrise.compnas.org

Solvent-Free and Aqueous Medium Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. acs.org

Solvent-Free Synthesis: One potential green route is solvent-less hydroformylation. researchgate.net This reaction, which introduces an aldehyde group to an alkene, is a cornerstone of industrial aldehyde production. rawdatalibrary.net For the synthesis of this compound, a precursor like 1-ethoxy-4-(2-methylprop-1-en-1-yl)benzene could be hydroformylated under solvent-free conditions. Research on other olefins has shown that solvent-less hydroformylation can lead to better catalytic performance due to the high concentration of reactants, complete substrate conversion, and high selectivity. researchgate.net Mechanochemical methods, which use mechanical energy to drive reactions in the solid state, also represent a solvent-free approach. nih.gov Allylation of aldehydes, a related carbonyl compound transformation, has been successfully performed using mechanochemistry, highlighting its potential for C-C bond formation under green conditions. nih.govmdpi.com

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. pnas.orgias.ac.in For a substrate like this compound, which is likely insoluble in water, aqueous synthesis can be facilitated by phase-transfer catalysis (PTC). dalalinstitute.comwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a water-soluble reactant into the organic phase (the substrate itself), enabling the reaction to proceed. crdeepjournal.orgoperachem.com This technique is widely used in industry and is particularly valuable in green chemistry as it reduces the need for organic solvents. dalalinstitute.comwikipedia.org For instance, a key C-C bond-forming step in the synthesis could be achieved in a biphasic water/organic system using PTC. researchgate.netcdnsciencepub.com

Catalyst Development for Sustainable Synthesis of this compound

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, while minimizing waste. acs.orgsigmaaldrich.com

Recyclable and Heterogeneous Catalysts: A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and toxic metal catalyst from the product. researchgate.netgoogle.com To overcome this, heterogeneous catalysts, which exist in a different phase from the reactants, are preferred. These catalysts can be easily filtered off and reused. researchgate.net For a potential hydroformylation route to this compound, a rhodium-based catalyst immobilized on a solid support like silica (B1680970) could be employed. acs.org Such systems have been shown to be recyclable and can maintain their performance over multiple cycles. researchgate.netacs.org Lignin, a renewable biopolymer, has also emerged as a promising support for metal nanoparticles used in C-C bond-forming reactions, offering a sustainable catalyst platform. mdpi.com

Biocatalysis and Earth-Abundant Metal Catalysts: Enzymes and whole-cell biocatalysts offer highly selective and efficient transformations under mild aqueous conditions. kaust.edu.sanih.govrsc.org A chemoenzymatic approach could be envisioned where a readily available precursor is converted to an intermediate that is then transformed into the target aldehyde by a specific enzyme, such as an isomerase or a lyase. acs.org Furthermore, research is increasingly focused on replacing precious metal catalysts (like rhodium, palladium) with catalysts based on more abundant and less toxic metals such as iron or copper. synchrotron-soleil.fracs.org These earth-abundant metals are being explored for various C-C bond-forming reactions and aldehyde syntheses. synchrotron-soleil.fracs.org

Atom Economy and E-Factor Considerations in Synthetic Pathway Optimization

Atom Economy: Developed by Barry Trost, atom economy is a measure of how efficiently all reactant atoms are incorporated into the final desired product. acs.orgrsc.org Addition reactions, such as hydroformylation, are inherently atom-economical as all atoms of the reactants (alkene, CO, H2) are incorporated into the product. In contrast, substitution or elimination reactions generate stoichiometric byproducts, lowering the atom economy. acs.org Designing a synthesis for this compound that maximizes addition and minimizes protecting group steps is a key green objective. acs.orgsigmaaldrich.com

E-Factor (Environmental Factor): The E-factor is a complementary metric defined as the total mass of waste produced per unit mass of product. chembam.comchembam.com It provides a more holistic view of the process's environmental impact by accounting for solvent losses, reagent waste, and reaction byproducts. The fine chemicals and pharmaceutical industries traditionally have very high E-factors. rsc.orglibretexts.org By applying green chemistry principles, the E-factor for the synthesis of a specialty chemical like this compound can be significantly reduced.

Below is a comparative table illustrating the potential impact of greener synthetic choices on the E-Factor for a hypothetical aldehyde synthesis.

MetricTraditional Route (e.g., Stoichiometric Oxidation)Greener Route (e.g., Catalytic Hydroformylation)
Solvent Use High (e.g., chlorinated solvents)Low to None (Aqueous or Solvent-free)
Catalyst Stoichiometric, often toxic, reagentsCatalytic amounts, recyclable, lower toxicity
Byproducts High (e.g., inorganic salts)Minimal
Atom Economy LowHigh (often 100%)
E-Factor (Typical Range) 5 - 50+ (Fine Chemicals) chembam.comresearchgate.net< 1 - 5 researchgate.net

This table is illustrative and based on general principles of green chemistry applied to aldehyde synthesis. Specific values would depend on the exact optimized process.

By prioritizing solvent-free or aqueous systems, developing recyclable catalysts, and designing pathways with high atom economy, the synthesis of this compound can be aligned with the principles of sustainability, reducing its environmental footprint. perfumerflavorist.comchembam.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 4 Ethoxyphenyl 2 Methylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the carbon framework and proton environments can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide initial, crucial information about the electronic environment of each hydrogen and carbon atom in 4-(4-ethoxyphenyl)-2-methylbutanal.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (CHO) would appear as a doublet in the downfield region, typically around 9.6 ppm, due to the deshielding effect of the carbonyl group and coupling to the adjacent methine proton. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring will present as two distinct doublets, characteristic of an AA'BB' system, in the range of 6.8 to 7.2 ppm. The quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) of the ethoxy group is anticipated around 4.0 ppm, while the associated methyl protons (-OCH₂CH₃) would appear as a triplet near 1.4 ppm. The aliphatic protons of the butanal chain would resonate in the upfield region (1.0-2.8 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom. The most downfield signal would be the aldehydic carbonyl carbon, expected around 205 ppm. The aromatic carbons would appear between 114 and 158 ppm, with the carbon attached to the oxygen of the ethoxy group being the most downfield among them. The carbons of the ethoxy group and the aliphatic chain would resonate in the upfield region, from approximately 11 to 63 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm.

¹H NMR
Protons Predicted δ (ppm) Multiplicity
Aldehyde H ~9.6 d
Aromatic H (ortho to OEt) ~6.8 d
Aromatic H (meta to OEt) ~7.1 d
Ethoxy CH₂ ~4.0 q
Ethoxy CH₃ ~1.4 t
Benzylic CH₂ ~2.5-2.8 m
Methine CH ~2.4 m

¹³C NMR

Carbon Predicted δ (ppm)
C=O ~205
C-O (Aromatic) ~158
C-H (Aromatic) ~130
C-C (Aromatic, ipso) ~130
C-H (Aromatic) ~115
Ethoxy CH₂ ~63
Methine CH ~48
Benzylic CH₂ ~35
Ethoxy CH₃ ~15

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be critical in tracing the spin systems of the aliphatic chain. Key correlations would be observed between the aldehyde proton and the methine proton at C2, between the C2 proton and both the C2-methyl protons and the C3 methylene protons, and between the C3 protons and the benzylic C4 protons. The ethoxy group would also show a clear correlation between its methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the aldehydic proton signal at ~9.6 ppm would correlate with the carbonyl carbon signal at ~205 ppm, and the aromatic proton signals would correlate with their respective aromatic carbon signals. columbia.edu

A correlation from the aldehyde proton to the C2 methine carbon and the C3 methylene carbon.

Correlations from the benzylic protons (C4) to the aromatic carbons (C1' and C2'/C6'), linking the butanal side chain to the phenyl ring.

A correlation from the ethoxy methylene protons to the C4' aromatic carbon, confirming the position of the ethoxy group.

Expected 2D NMR Correlations for this compound

Experiment Key Correlations Information Gained
COSY Aldehyde H ↔ Methine H (C2); Methine H (C2) ↔ Methyl H (C2-Me); Methine H (C2) ↔ Methylene H (C3); Methylene H (C3) ↔ Methylene H (C4); Ethoxy CH₂ ↔ Ethoxy CH₃ Confirms the sequence of the butanal chain and the ethoxy group.
HSQC All protons correlated to their directly attached carbons. Assigns each proton to its specific carbon atom.

| HMBC | Benzylic H (C4) ↔ Aromatic C (C1', C2', C6'); Ethoxy CH₂ H ↔ Aromatic C (C4') | Connects the aliphatic chain to the aromatic ring and confirms the position of the ethoxy group. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). The molecular formula of this compound is C₁₃H₁₈O₂. HRMS can measure the monoisotopic mass of its molecular ion ([M]+ or [M+H]+), which can then be compared to the calculated theoretical mass. This comparison confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

Calculated Mass for this compound (C₁₃H₁₈O₂)

Ion Calculated Monoisotopic Mass
[M] 206.1307
[M+H]⁺ 207.1385

In tandem mass spectrometry (MS/MS), a specific ion (usually the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected:

Benzylic cleavage: A prominent fragmentation would be the cleavage of the C3-C4 bond, resulting in a stable ethoxy-tropylium cation at m/z 121. This is often the base peak in the spectrum of such compounds.

McLafferty rearrangement: If sterically feasible, a γ-hydrogen transfer from the alkyl chain to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene and the formation of a radical cation.

Cleavage alpha to the carbonyl: Loss of the formyl group (-CHO) or the C₄H₈CHO radical can also occur.

Analyzing these unique fragmentation patterns allows for the differentiation of structural isomers, which might have identical molecular weights.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
206 [C₁₃H₁₈O₂]⁺ (Molecular Ion)
177 [M - CHO]⁺
121 [C₈H₉O]⁺ (Ethoxyphenylmethyl cation)
93 [C₆H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1720-1740 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are expected for the ether linkage. An asymmetric C-O-C stretch around 1240 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹ are characteristic of an aryl alkyl ether.

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the aromatic ring breathing modes, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aldehyde C=O Stretch 1740 - 1720
Aldehyde C-H Stretch 2830 - 2810 and 2730 - 2710
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2960 - 2850
Aromatic C=C Stretch 1600 - 1450
Ether Asymmetric C-O-C Stretch ~1240

Chromatographic Techniques for Purity Assessment and Mixture Separation Method Development

Chromatography is an indispensable tool in analytical chemistry for separating, identifying, and quantifying the components of a mixture. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful methods for purity assessment and the development of separation protocols. The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC) Methodologies for Volatile Compound Analysis

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. mdpi.comnih.gov Given its aldehyde functional group and ether linkage, this compound is expected to have sufficient volatility for GC analysis, making it suitable for purity determination and the identification of volatile impurities. When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for structural confirmation of the analyte and any separated components. nih.govmdpi.com

The development of a robust GC method involves the optimization of several parameters to achieve efficient separation. For thermally labile compounds, the use of shorter analytical columns can decrease degradation by reducing the residence time of the analyte in the heated GC oven. nih.gov Headspace solid-phase microextraction (HS-SPME) can be employed as a sample introduction technique, which is particularly useful for extracting volatile organic compounds (VOCs) from a sample matrix. mdpi.comnih.gov

A typical GC method for the analysis of this compound would involve a capillary column with a non-polar or mid-polarity stationary phase. The choice of detector is also critical; while a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, a Mass Spectrometer (MS) provides invaluable structural information for peak identification. mdpi.comresearchgate.net

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue/Description
Column Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) or Splitless
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Detector Parameters Ionization Mode: Electron Ionization (EI), 70 eV; Mass Range: m/z 40-400
FID Detector Parameters Temperature: 300 °C; Hydrogen Flow: 30 mL/min; Air Flow: 300 mL/min

This table presents a hypothetical but scientifically plausible set of parameters for the GC analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for Non-Volatile or Thermally Labile Analysis

For compounds that are non-volatile, thermally labile, or for the separation of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov this compound, being a chiral molecule (due to the stereocenter at the second carbon of the butanal chain), can exist as enantiomers. Furthermore, positional isomers could be present as impurities from the synthesis process. mtc-usa.com HPLC, particularly with chiral stationary phases, is essential for the separation and quantification of these stereoisomers. nih.gov

Reversed-phase HPLC is a common mode used for the analysis of moderately polar compounds. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. rsc.org

Detection in HPLC is commonly performed using a UV-Vis detector, as the aromatic ring in this compound will absorb UV light. psu.edu For more comprehensive analysis, HPLC can be coupled with a mass spectrometer (LC-MS) to provide molecular weight and structural information on the eluting peaks. nih.govnih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

ParameterValue/Description
Column Reversed-Phase C18 or Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient: 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 254 nm or Mass Spectrometer (MS)
Injection Volume 10 µL
MS Detector Parameters Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of the target compound.

Mechanistic Investigations of Reactions Involving 4 4 Ethoxyphenyl 2 Methylbutanal

Electrophilic and Nucleophilic Reactivity at the Aldehyde Moiety

The aldehyde functional group is the primary site of reactivity in 4-(4-Ethoxyphenyl)-2-methylbutanal, characterized by the electrophilic nature of the carbonyl carbon and the potential for enolate formation at the α-carbon.

Nucleophilic Addition Reactions and Derivative Formation Pathways

The polarized carbon-oxygen double bond of the aldehyde group renders the carbonyl carbon highly susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is central to the formation of a wide array of derivatives. fiveable.meyoutube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product. libretexts.org

The presence of a methyl group at the α-position introduces steric hindrance, which can influence the rate of nucleophilic attack compared to a linear aldehyde. Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. fiveable.me

Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes reversibly form hemiacetals and then acetals. This reaction is often used to protect the aldehyde functionality during reactions targeting other parts of the molecule. britannica.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a powerful method for carbon-carbon double bond formation. britannica.com

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of secondary alcohols. youtube.com

The formation of imines and related derivatives through reaction with primary amines is another important class of nucleophilic addition-elimination reactions. chemguide.co.uk For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. A notable example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which forms a brightly colored 2,4-dinitrophenylhydrazone, a classic qualitative test for aldehydes and ketones. chemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions and Derivative Formation
NucleophileReagent(s)Product Type
CyanideHCN / NaCN, H+Cyanohydrin
AlcoholR'OH, H+Acetal
Phosphorus YlidePh3P=CHR'Alkene
Grignard ReagentR'MgBr, then H3O+Secondary Alcohol
Primary AmineR'NH2Imine (Schiff Base)
HydroxylamineNH2OHOxime
HydrazineNH2NH2Hydrazone
2,4-Dinitrophenylhydrazine(NO2)2C6H3NHNH22,4-Dinitrophenylhydrazone

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are among the most easily oxidized organic functional groups. libretexts.org Common oxidizing agents that can convert this compound to 4-(4-ethoxyphenyl)-2-methylbutanoic acid include:

Chromium (VI) reagents: Jones reagent (CrO3 in aqueous sulfuric acid) is a powerful oxidizing agent for this transformation. geeksforgeeks.org

Potassium permanganate (B83412) (KMnO4): This strong oxidant, typically used under basic or neutral conditions followed by acidic workup, will also effect the oxidation. geeksforgeeks.org

Tollens' Reagent: A mild oxidizing agent, diamminesilver(I) ([Ag(NH3)2]+), which selectively oxidizes aldehydes, producing a characteristic silver mirror. This reaction serves as a useful diagnostic test to distinguish aldehydes from ketones. libretexts.org

Fehling's and Benedict's Reagents: These reagents, containing Cu2+ complexes, are also mild oxidants that give a positive test (formation of a red precipitate of Cu2O) with aldehydes.

Reduction: The carbonyl group can be reduced to a primary alcohol, 4-(4-ethoxyphenyl)-2-methylbutan-1-ol. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that readily reduces aldehydes and ketones. It is often used in alcoholic or aqueous solutions. libretexts.orgyoutube.com

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that also reduces aldehydes to primary alcohols. It must be used in anhydrous etheral solvents due to its high reactivity with protic solvents. britannica.com

Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also be used for the reduction. britannica.com

Furthermore, the aldehyde can be completely deoxygenated to form an alkyl group (4-ethoxy-1-isobutylbenzene) using methods like the Clemmensen reduction (zinc-mercury amalgam in concentrated hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). ncert.nic.inyoutube.com

Table 2: Common Oxidation and Reduction Reactions of the Aldehyde Moiety
Reaction TypeReagent(s)Product Functional Group
OxidationJones Reagent (CrO3, H2SO4, acetone)Carboxylic Acid
OxidationTollens' Reagent ([Ag(NH3)2]+)Carboxylate (then Carboxylic Acid upon workup)
ReductionSodium Borohydride (NaBH4)Primary Alcohol
ReductionLithium Aluminum Hydride (LiAlH4)Primary Alcohol
DeoxygenationZn(Hg), HCl (Clemmensen)Alkane
DeoxygenationH2NNH2, KOH, heat (Wolff-Kishner)Alkane

Transformations Involving the Aromatic Ether Substructure

The ethoxy-substituted phenyl ring in this compound can undergo reactions typical of aromatic ethers, namely electrophilic substitution on the ring and cleavage of the ether bond.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Phenyl Ring

The ethoxy group (-OCH2CH3) is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). msu.eduyoutube.com The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. This stabilization is most effective when the electrophile attacks at the ortho and para positions relative to the ethoxy group.

The presence of the bulky 2-methylbutyl side chain at the para position will sterically hinder attack at that site. Therefore, electrophilic substitution is expected to occur predominantly at the ortho position relative to the ethoxy group. Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring. youtube.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) introduces a halogen atom.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) introduces an acyl group. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid group (-SO3H).

The regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. For instance, bulkier electrophiles will show a greater preference for the less sterically hindered ortho position.

Ether Cleavage and Rearrangement Reactions under Specific Conditions

Aryl alkyl ethers are generally stable but can be cleaved under harsh conditions with strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the cleavage would occur at the ethyl-oxygen bond because the phenyl-oxygen bond is much stronger and resistant to cleavage. The products of this reaction would be 4-(4-hydroxyphenyl)-2-methylbutanal and ethyl iodide or ethyl bromide.

The mechanism involves an SN2 attack by the halide on the less hindered ethyl group of the protonated ether. masterorganicchemistry.com Cleavage of the bond between the aromatic ring and the oxygen atom does not occur as sp2-hybridized carbons are not susceptible to SN2 attack. ncert.nic.in

Rearrangement reactions of the aromatic ether substructure itself are uncommon under typical conditions. However, under specific catalytic or high-temperature conditions, rearrangements like the Fries rearrangement (for acyl-substituted phenols) or Claisen rearrangement (for allyl aryl ethers) can occur, but these are not directly applicable to the saturated side chain of this compound.

Stereochemical Aspects of Reactions with this compound

The presence of a chiral center at the C2 position, adjacent to the aldehyde group, has significant implications for the stereochemical outcome of its reactions. stereoelectronics.org Reactions at the carbonyl carbon can lead to the formation of a new stereocenter, resulting in diastereomeric products.

When a nucleophile attacks the prochiral carbonyl group, it can do so from two different faces (Re or Si face). libretexts.org The presence of the existing stereocenter at C2 can influence the trajectory of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. This phenomenon is known as diastereoselective induction.

The stereochemical outcome can often be predicted by models such as the Felkin-Anh or Cram model. These models consider the steric and electronic effects of the substituents at the α-carbon to predict which diastereomer will be the major product. The relative size of the substituents at the C2 position (methyl, hydrogen, and the 4-ethoxyphenylpropyl group) will play a crucial role in determining the preferred conformation for nucleophilic attack.

For example, in the reduction of the aldehyde with a hydride reagent or the addition of a Grignard reagent, two diastereomeric alcohols can be formed. The ratio of these diastereomers will depend on the specific reagent used and the reaction conditions, which can affect the transition state energies.

Similarly, enolate formation at the α-carbon followed by reaction with an electrophile can also proceed with diastereoselectivity, influenced by the existing stereocenter.

If this compound were available in an enantiomerically pure form, it could be used as a chiral building block in asymmetric synthesis to generate new stereocenters with a high degree of control. masterorganicchemistry.com

Diastereoselectivity and Enantioselectivity in Transformations Involving the Chiral Center

The presence of a stereocenter at the C2 position of this compound inherently influences the stereochemical course of reactions at the adjacent carbonyl group. Nucleophilic additions to the aldehyde, for instance, can lead to the formation of a new stereocenter, resulting in diastereomeric products. The relative stereochemistry of these products is dictated by the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Models such as Cram's rule, the Felkin-Ahn model, and the Cornforth model are employed to predict the major diastereomer formed in such reactions. These models consider the steric and electronic effects of the substituents around the existing chiral center to determine the less hindered trajectory for the incoming nucleophile. For an α-methyl substituted aldehyde like this compound, the Felkin-Ahn model generally provides a reliable prediction of the diastereochemical outcome. This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group, and the nucleophile preferentially attacks from the side of the smallest substituent.

While specific experimental data on the diastereoselectivity of reactions with this compound is scarce, studies on structurally similar α-branched aldehydes have demonstrated that high levels of diastereoselectivity can be achieved. The degree of selectivity is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Enantioselectivity in transformations of racemic this compound would require the use of a chiral reagent or catalyst to differentiate between the two enantiomers of the starting material. This can be achieved through kinetic resolution, where one enantiomer reacts faster than the other, or through a dynamic kinetic resolution process.

Computational Chemistry and Theoretical Studies of 4 4 Ethoxyphenyl 2 Methylbutanal

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the system.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscape Exploration

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For 4-(4-ethoxyphenyl)-2-methylbutanal, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

The exploration of the energy landscape can reveal different stable conformations (isomers) of the molecule and the energy barriers between them. This is particularly relevant for a flexible molecule like this compound, which possesses several rotatable bonds. The M06 suite of functionals, for example, has been shown to be effective for main group thermochemistry and kinetics. umn.edu

Table 1: Hypothetical Optimized Geometric Parameters of this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O (Aldehyde)1.21 Å
C-C (Alkyl Chain)1.53 - 1.55 Å
C-O (Ether)1.36 Å
C-H (Aldehyde)1.10 Å
Bond AngleO=C-H (Aldehyde)120.5°
C-C-C (Backbone)112.0°
Dihedral AngleC-C-C-C (Alkyl Chain)Variable (conformer dependent)

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. youtube.com

For this compound, the HOMO is likely to be located on the electron-rich ethoxybenzene ring, indicating its potential to act as a nucleophile or undergo electrophilic substitution. The LUMO, on the other hand, is expected to be centered on the carbonyl group (C=O) of the aldehyde, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and serves to illustrate the output of FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, including their interactions with a solvent or other molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular forces.

For this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in water or an organic solvent) and the dynamics of the flexible alkyl chain. This information is valuable for understanding how the molecule might interact with a biological receptor or a catalytic surface.

Prediction of Spectroscopic Parameters via Computational Methods for Enhanced Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, these predictions can include:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental peaks.

Infrared (IR) Frequencies: The vibrational frequencies corresponding to different molecular motions can be calculated. The characteristic C=O stretching frequency of the aldehyde group would be a prominent feature.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, which is primarily influenced by the aromatic ring.

Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction. dalalinstitute.com By mapping the potential energy surface, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction.

For a reaction involving this compound, such as its oxidation to a carboxylic acid or its reaction with a nucleophile, transition state calculations can be performed. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be carried out. wayne.edu An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

Role of 4 4 Ethoxyphenyl 2 Methylbutanal As a Chemical Precursor and Synthon

Design and Synthesis of Complex Organic Molecules from 4-(4-Ethoxyphenyl)-2-methylbutanal

The aldehyde functionality in this compound serves as a key reactive handle for the construction of more intricate organic molecules. Aldehydes are fundamental building blocks in a variety of carbon-carbon bond-forming reactions, allowing for the elongation and elaboration of the molecular framework.

Key Synthetic Transformations:

Aldol (B89426) and Related Condensation Reactions: The aldehyde can undergo aldol-type reactions with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, which are valuable intermediates in natural product synthesis. The presence of the α-methyl group can influence the stereochemical outcome of these reactions.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a means to convert the aldehyde into alkenes with control over the geometry of the double bond. This is a powerful strategy for introducing unsaturated moieties into a target molecule.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde group yields secondary alcohols, expanding the molecular complexity and introducing new functional groups.

Reductive Amination: The aldehyde can be converted into amines through reaction with ammonia (B1221849) or primary or secondary amines in the presence of a reducing agent. This is a crucial transformation for the synthesis of many biologically active compounds.

The ethoxyphenyl group can also influence the reactivity and properties of the resulting molecules, for instance, by participating in electronic interactions or providing a site for further functionalization.

Applications in Heterocyclic Compound Synthesis and Derivatization

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural features of this compound make it a plausible starting material for the synthesis of various heterocyclic systems.

Aromatic aldehydes are common precursors for a variety of condensation reactions that lead to the formation of heterocyclic rings. For example, they can react with compounds containing active methylene (B1212753) groups and amines or ureas to form pyridines, pyrimidines, and related structures. nih.gov

Potential Heterocyclic Synthesis Pathways:

Heterocycle ClassPotential Synthetic RouteReagents
Pyridines Hantzsch-type synthesisβ-ketoester, ammonia
Pyrimidines Biginelli-type reactionβ-dicarbonyl compound, urea/thiourea
Quinolines Doebner-von Miller reactionα,β-unsaturated carbonyl compound, aniline (B41778) derivative
Imidazoles Radziszewski synthesisGlyoxal, ammonia, and a dicarbonyl compound

While specific examples utilizing this compound are not readily found, the general reactivity patterns of similar aromatic aldehydes strongly suggest its utility in this area. nih.gov The ethoxy and methyl substituents would be incorporated into the final heterocyclic product, potentially influencing its biological activity or material properties.

Advanced Polymer and Material Science Applications through Chemical Modification and Functionalization

The functionalization of polymers with specific chemical moieties is a key strategy for developing advanced materials with tailored properties. The aldehyde group of this compound presents an opportunity for its incorporation into polymer structures, either as a monomer or as a post-polymerization modification agent.

The introduction of aromatic aldehydes into polymer chains can be achieved through various polymerization techniques or by reacting the aldehyde with a pre-functionalized polymer. researchgate.netmtu.edu This can impart new properties to the material, such as altered solubility, thermal stability, or the ability to participate in further chemical reactions.

Potential Applications in Polymer Science:

Polymer Functionalization: The aldehyde can be grafted onto existing polymers containing reactive groups (e.g., amines, hydrazides) to introduce the ethoxyphenyl moiety. This can modify the surface properties of the polymer, such as hydrophobicity and refractive index.

Synthesis of Functional Monomers: The aldehyde could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group), allowing it to be copolymerized with other monomers to create functional polymers.

Cross-linking Agents: The aldehyde functionality could potentially be used to cross-link polymer chains, leading to the formation of thermosets or hydrogels with specific properties.

The ethoxyphenyl group, in particular, might enhance the performance of the resulting polymer in applications such as organic electronics or as a component in high-performance coatings, although specific research in this area is needed.

Advanced Methodologies for the Detection and Analysis of 4 4 Ethoxyphenyl 2 Methylbutanal in Complex Chemical Matrices

Development of Hyphenated Techniques for Trace Analysis and Separation (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of trace compounds in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern analytical chemistry and are highly suited for the analysis of 4-(4-Ethoxyphenyl)-2-methylbutanal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column, before being detected and identified by a mass spectrometer.

For aldehydes, derivatization is often employed to enhance volatility and improve chromatographic peak shape. und.edu A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. sigmaaldrich.com This derivative is more amenable to GC analysis and can be readily detected.

High-resolution mass spectrometry, such as GC-Orbitrap MS, offers exceptional sensitivity and selectivity, which is crucial for distinguishing the target analyte from matrix interferences in complex samples like fragrances or environmental extracts. thermofisher.com

Table 1: Proposed GC-MS Parameters for the Analysis of this compound Derivative

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Inlet Temperature280 °C
Carrier GasHelium, constant flow 1.2 mL/min
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile compounds, LC-MS is the preferred method. While this compound is amenable to GC, LC-MS provides an alternative and complementary approach. Similar to GC, derivatization is key for enhancing the analysis of aldehydes by LC-MS. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form highly colored and ionizable hydrazones. nih.govauroraprosci.comnih.govlcms.czrestek.com

The resulting DNPH derivative can be readily separated by reversed-phase liquid chromatography and detected with high sensitivity using a tandem mass spectrometer (MS/MS). nih.gov Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, with ESI often being preferred for its soft ionization that keeps the derivative intact. nih.govlcms.cz

Table 2: Proposed LC-MS/MS Parameters for the Analysis of this compound DNPH Derivative

ParameterValue
Liquid Chromatograph
ColumnC18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
Gradient50% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation GasNitrogen, 800 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Sample Preparation and Enrichment Strategies for Enhanced Analytical Sensitivity

The concentration of this compound in real-world samples is often very low, necessitating a pre-concentration or enrichment step prior to analysis. researchgate.net The choice of sample preparation technique depends on the nature of the sample matrix.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, simple, and efficient technique for extracting volatile and semi-volatile compounds from a sample. alwsci.comresearchgate.net A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet. For fragrance analysis, SPME is a widely used technique. sigmaaldrich.comuliege.be

Solid-Phase Extraction (SPE)

SPE is a versatile technique for isolating analytes from a liquid sample. researchgate.net The sample is passed through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent, while the matrix components are washed away. The analytes are then eluted with a small volume of a suitable solvent. For the analysis of aldehydes, cartridges coated with DNPH can be used to simultaneously extract and derivatize the target compounds. auroraprosci.comrestek.com

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method where the analyte is partitioned between two immiscible liquid phases. researchgate.netepa.gov This technique can be effective for extracting analytes from aqueous samples into an organic solvent.

Table 3: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
SPME Adsorption of analytes onto a coated fiber.Solvent-free, simple, reusable fiber. alwsci.comFiber lifetime can be limited, potential for competitive adsorption.
SPE Retention of analytes on a solid sorbent.High enrichment factors, can handle larger sample volumes.Can be more time-consuming, requires solvents for elution.
LLE Partitioning of analytes between two immiscible liquids.Simple and inexpensive.Requires large volumes of organic solvents, can be less efficient than SPE.

Chemometric Approaches for Data Analysis, Quantification, and Pattern Recognition

The data generated by hyphenated techniques like GC-MS and LC-MS can be highly complex, especially when analyzing intricate matrices. Chemometrics provides a suite of statistical and mathematical tools to extract meaningful information from this data. researchgate.netkubikat.org

Data Preprocessing

Raw chromatographic data often requires preprocessing steps such as baseline correction, noise reduction, and peak alignment to ensure data quality and consistency before further analysis.

Pattern Recognition

For complex samples containing numerous components, unsupervised pattern recognition techniques like Principal Component Analysis (PCA) can be used to visualize the data and identify clusters or outliers. This can be useful for classifying samples based on their chemical profiles.

Quantification and Calibration

For quantitative analysis, multivariate calibration models such as Partial Least Squares (PLS) regression can be employed. redalyc.org PLS can build a predictive model that relates the instrumental response (e.g., the mass spectrum) to the concentration of the analyte, even in the presence of interfering compounds.

Table 4: Application of Chemometric Techniques in the Analysis of this compound

Chemometric TechniqueApplicationPurpose
Principal Component Analysis (PCA) Exploratory data analysisTo identify patterns and relationships between samples based on their chemical fingerprints.
Partial Least Squares (PLS) Quantitative analysisTo build calibration models for predicting the concentration of this compound in unknown samples. redalyc.org
Hierarchical Cluster Analysis (HCA) Sample classificationTo group samples based on their similarity in chemical composition.
Fold Change Analysis Identification of differential compoundsTo identify significant differences in the concentration of the analyte between different sample groups. frontiersin.org

Future Directions and Emerging Research Avenues for 4 4 Ethoxyphenyl 2 Methylbutanal Chemistry

Integration with Flow Chemistry and Microreactor Technology for Continuous Synthesis

The traditional batch synthesis of specialty chemicals is increasingly being challenged by the principles of flow chemistry, which offer enhanced safety, efficiency, and scalability. The application of flow chemistry and microreactor technology to the synthesis of 4-(4-Ethoxyphenyl)-2-methylbutanal represents a significant leap forward. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The continuous nature of flow synthesis minimizes the handling of hazardous intermediates and allows for on-demand production, a key advantage for industrial applications. Research in this area is focused on developing robust and scalable flow reactor setups specifically designed for the multi-step synthesis of this aldehyde, potentially involving heterogeneous catalysts packed into the microreactors to streamline purification processes.

Advanced Materials Derivations and Functionalization Strategies Based on this compound Scaffolds

The unique chemical structure of this compound, featuring an aldehyde group, an ether linkage, and an aromatic ring, makes it a versatile building block for the creation of advanced materials. The aldehyde functionality serves as a reactive handle for a variety of chemical modifications, allowing for the covalent attachment of this scaffold to polymers, surfaces, and nanoparticles. This can impart new properties to the host materials, such as altered hydrophobicity, specific recognition capabilities, or tailored optical properties.

Current research is exploring the derivatization of this compound to synthesize novel liquid crystals, functional polymers, and organic semiconductors. The ethoxyphenyl group can influence the self-assembly and electronic properties of the resulting materials. Functionalization strategies are being developed to introduce additional functionalities, such as fluorescent tags or biocompatible moieties, to create materials for applications in sensing, electronics, and biomedicine. The ability to precisely tailor the molecular architecture based on the this compound scaffold opens up a vast design space for the next generation of functional organic materials.

Q & A

Q. 1.1. What methodologies are recommended for determining the crystal structure of 4-(4-Ethoxyphenyl)-2-methylbutanal?

To determine the crystal structure, X-ray crystallography using programs like SHELX is standard. Single-crystal diffraction data can be refined with SHELXL , which optimizes atomic coordinates and thermal parameters while validating geometric restraints. Researchers should cross-validate results using tools like PLATON to check for missed symmetry or twinning .

Q. 1.2. How can hydrogen bonding patterns in this compound be systematically analyzed?

Graph set analysis (as per Etter’s formalism) is used to classify hydrogen bonds into motifs like chains or rings. Pairwise interactions between the ethoxy group, aldehyde hydrogen, and methyl substituents should be mapped using crystallographic data and visualized with software like Mercury .

Q. 1.3. What synthetic routes yield this compound with high purity?

A Friedel-Crafts alkylation of 4-ethoxyphenyl derivatives with pre-formed enol ethers is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures ensures purity. Monitor reactions by TLC and confirm products via 1^1H NMR (e.g., aldehyde proton at ~9.8 ppm) .

Advanced Research Questions

Q. 2.1. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during characterization be resolved?

Contradictions often arise from dynamic effects (e.g., conformational flexibility). Use variable-temperature NMR to probe exchange processes, and compare with static XRD-derived geometries. For ambiguous cases, DFT calculations (e.g., Gaussian or ORCA) can model equilibrium conformers and predict spectra .

Q. 2.2. What computational strategies predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can model transition states and activation barriers. Focus on the aldehyde’s electrophilicity, influenced by the electron-donating ethoxy group. Solvent effects (e.g., PCM for THF/water) should be included to refine predictions .

Q. 2.3. How does the ethoxy group influence supramolecular assembly in crystalline phases?

The ethoxy group engages in C–H···O interactions with adjacent molecules, often forming layered structures. Hirshfeld surface analysis (via CrystalExplorer ) quantifies these interactions, while lattice energy calculations (using PIXEL ) reveal their thermodynamic contributions .

Q. 2.4. What advanced techniques differentiate polymorphic forms of this compound?

Combine powder XRD with solid-state NMR (13^{13}C CP/MAS) to distinguish packing modes. Thermal analysis (DSC/TGA) identifies stability regimes, while Raman spectroscopy detects subtle conformational differences. High-throughput screening under varied crystallization conditions (solvent, temperature) is critical .

Methodological Considerations

Q. 3.1. How should researchers validate the structural assignment of this compound?

Use a multi-technique approach:

  • XRD : Confirm absolute configuration and bond lengths.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+).
  • Elemental Analysis : Ensure C/H/N ratios match theoretical values.
    Cross-reference with spectral databases (e.g., NIST WebBook) for consistency .

Q. 3.2. What safety protocols are recommended for handling this compound?

While no specific toxicity data is available, follow general aldehydes handling guidelines:

  • Use fume hoods and PPE (gloves, goggles).
  • Store under nitrogen to prevent oxidation.
  • Refer to RIFM safety assessment frameworks for analogous compounds (e.g., 4-(4-Hydroxyphenyl)butan-2-one) to infer hazard profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.